![molecular formula C7H8N2S B2964762 (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine CAS No. 1539122-53-6](/img/structure/B2964762.png)

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

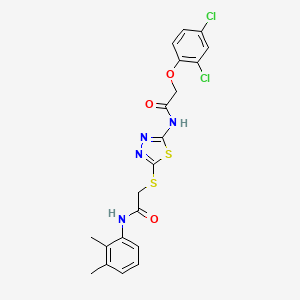

“(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine” is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 .

Synthesis Analysis

The compound can be synthesized by condensation of N-substituted (4H-thieno [3,2-b]pyrrol-5-yl)methanols with pyrrole . Another method involves the use of ester 3d and aqueous EtNH2 .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,9H,4,8H2 . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.Chemical Reactions Analysis

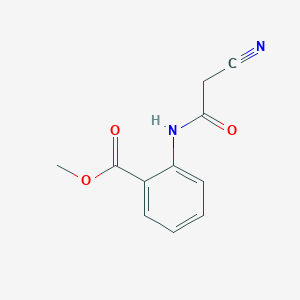

The compound has been used in reactions with N-bromosuccinimide, leading to the formation of dark blue polymers insoluble in organic solvents . It has also been involved in C–C coupling reactions .The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound provide insights into its physical and chemical properties .

科学的研究の応用

Scaffold for Compound Libraries

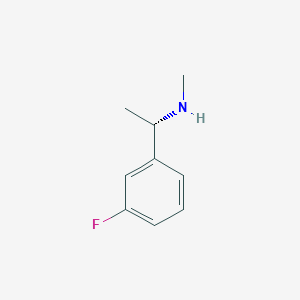

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine and its derivatives serve as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Hexahydro-2H-thieno[2,3-c]pyrrole, a related scaffold, demonstrates the potential for generating libraries of 3D-shaped molecules, vital in the search for new drugs (Yarmolchuk et al., 2011).

Bicyclic Diamino Scaffold for Peptides

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, a derivative of this compound, is used as a bicyclic diamino scaffold. This scaffold stabilizes parallel turn conformations in peptides, useful for developing novel peptide-based therapeutics (Bucci et al., 2018).

Synthesis of Complex Compounds

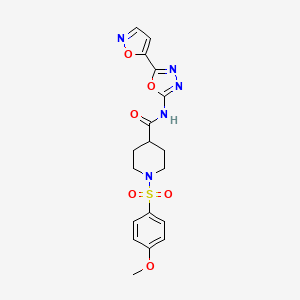

The chemical structure of this compound allows for the synthesis of complex compounds like palladium(II) and platinum(II) complexes. These complexes exhibit significant potential in areas like anticancer research (Mbugua et al., 2020).

Catalytic Applications

Derivatives of this compound, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been used in the synthesis of unsymmetrical pincer palladacycles, showing good catalytic activity and selectivity in various chemical reactions (Roffe et al., 2016).

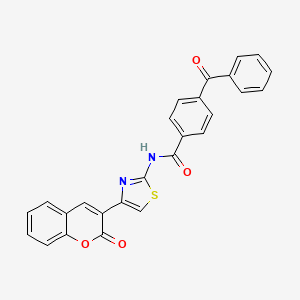

Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, related to this compound, has been used in N-heterocyclic ruthenium(II) complexes to catalyze transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (Karabuğa et al., 2015).

Pyrolysis Studies

Research on compounds structurally similar to this compound, like methiopropamine, provides insights into the pyrolysis products formed under recreational drug use conditions. Such studies are vital for understanding the potential psychoactive or toxic products of these compounds (Bouso et al., 2014).

X-ray Crystallography and DFT Studies

Compounds like 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, derived from this compound, have been synthesized and studied using X-ray crystallography and density functional theory (DFT). These studies provide insights into the properties of such compounds, which are important for their potential applications in various fields (Akerman & Chiazzari, 2014).

Polymer Solar Cells

Thieno[3,4-b]-thiophene/benzodithiophene solar cells, related to this compound, have shown significant efficiency enhancement with methanol treatment, indicating its potential in improving renewable energy technologies (Zhou et al., 2013).

Synthesis of Diazepines

The chemical structure of this compound aids in the synthesis of complex heterocyclic compounds like 4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines, contributing to the development of new chemical entities with potential therapeutic applications (Fujimori et al., 1977).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

IUPAC Name |

4H-thieno[3,2-b]pyrrol-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,9H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHKYCHLALBYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1SC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)

![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)